4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride

Lipophilicity CNS Drug Discovery Medicinal Chemistry

This para-fluoro piperidine derivative delivers optimal CNS drug-like properties (LogP 2.53, TPSA 21.26 Ų, CNS MPO ~5.0), outperforming meta-fluoro and benzyl analogs in balancing lipophilicity with brain permeability. Supplied as the reactive hydrochloride salt, it eliminates neutralization steps and accelerates amide coupling, alkylation, and parallel library synthesis. Use it to build focused compound libraries for serotonin, dopamine, or sigma receptor targets and to deconvolute electronic versus lipophilic effects in SAR studies. Ensure reproducible biology by selecting this high-purity (≥98%) intermediate from qualified supply chains.

Molecular Formula C12H17ClFNO
Molecular Weight 245.72 g/mol
CAS No. 614731-44-1
Cat. No. B1318329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
CAS614731-44-1
Molecular FormulaC12H17ClFNO
Molecular Weight245.72 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
InChIKeyDNWBPFYWQAZTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-44-1): Physicochemical and Structural Differentiation for CNS-Focused Medicinal Chemistry Procurement


4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-44-1) is a fluorinated piperidine derivative featuring a 4-fluorophenoxymethyl substituent at the 4-position of the piperidine ring . The compound is supplied as a hydrochloride salt (molecular weight 245.72 g/mol, empirical formula C₁₂H₁₇ClFNO) . The free base exhibits a calculated LogP of 2.53290 and a topological polar surface area (TPSA) of 21.26 Ų , positioning it within a favorable physicochemical space for central nervous system (CNS) penetration and serving as a versatile intermediate for medicinal chemistry applications.

Why Generic Substitution of Piperidine-Based Building Blocks Fails: Positional and Linker-Dependent LogP Shifts


Piperidine derivatives bearing aryl ether groups are frequently employed as building blocks in CNS drug discovery due to their ability to modulate lipophilicity and blood-brain barrier (BBB) permeability. However, small structural variations—such as the position of the fluorine substituent, the nature of the linker (e.g., ether vs. methylene), or the attachment point on the piperidine ring—can induce significant shifts in calculated partition coefficients (LogP) and alter the compound's pharmacokinetic profile [1]. Substituting 4-[(4-fluorophenoxy)methyl]piperidine with a closely related analog without accounting for these differences may lead to divergent BBB penetration, receptor binding, or metabolic stability in downstream assays, compromising the reproducibility and interpretability of medicinal chemistry campaigns [2].

Quantitative Differentiation of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride Against Key Analogs


LogP Shift Relative to Direct Ether Analog 4-(4-Fluorophenoxy)piperidine

The target compound's methylene spacer between the piperidine ring and the 4-fluorophenoxy group yields a higher calculated LogP (2.53) compared to the direct ether analog 4-(4-fluorophenoxy)piperidine (LogP 2.29) . This increase of ΔLogP = +0.24 reflects the additional hydrophobic carbon atom, which may enhance passive membrane permeability and alter CNS distribution [1].

Lipophilicity CNS Drug Discovery Medicinal Chemistry

Positional Isomer Differentiation: 4- vs. 3-[(4-Fluorophenoxy)methyl]piperidine LogP Divergence

The 4-[(4-fluorophenoxy)methyl]piperidine scaffold exhibits a calculated LogP of 2.53, whereas the 3-[(4-fluorophenoxy)methyl]piperidine isomer (CAS 142220-38-0) also shows a LogP of 2.53, indicating that moving the substitution from the 4- to the 3-position does not alter lipophilicity in this series . However, when the fluorine atom is relocated to the meta-position of the phenoxy ring, as in 4-[(3-fluorophenoxy)methyl]piperidine (CAS 614731-38-3), the LogP increases substantially to 3.33, a ΔLogP = +0.80 relative to the para-fluoro target . This large shift demonstrates that fluorine regiochemistry, rather than piperidine attachment point, is the dominant driver of lipophilicity in this chemical space.

Positional Isomers Lipophilicity QSAR

Polar Surface Area and Rotatable Bond Comparison with Benzyl Analog 4-(4-Fluorobenzyl)piperidine

The target compound's phenoxymethyl linker provides a topological polar surface area (TPSA) of 21.26 Ų and 3 rotatable bonds, whereas the benzyl analog 4-(4-fluorobenzyl)piperidine (free base) has a lower TPSA of 12.03 Ų and only 2 rotatable bonds . The 9.23 Ų increase in TPSA and additional rotatable bond in the target compound confer greater conformational flexibility and hydrogen-bonding potential, which can influence target binding entropy and off-target selectivity profiles [1].

TPSA Blood-Brain Barrier Medicinal Chemistry

Predicted CNS Multiparameter Optimization (MPO) Desirability Score Relative to Structural Analogs

Applying the CNS MPO algorithm (which integrates LogP, TPSA, molecular weight, HBD count, and pKa) to the target compound yields a desirability score of approximately 5.0–5.2 (on a 0–6 scale), consistent with favorable CNS drug-like properties [1]. In contrast, the meta-fluoro isomer 4-[(3-fluorophenoxy)methyl]piperidine (LogP 3.33) would receive a lower CNS MPO score (estimated 4.2–4.5) due to its elevated lipophilicity exceeding the optimal LogP range, while the benzyl analog 4-(4-fluorobenzyl)piperidine (LogP 3.50) scores even lower [2]. The target compound's balanced LogP of 2.53 places it near the CNS MPO optimum (LogP ≈ 2–3), maximizing the probability of achieving adequate brain exposure without excessive metabolic liability [3].

CNS MPO Blood-Brain Barrier Drug-likeness

Procurement Advantage: Hydrochloride Salt Form Availability from a Major Global Supplier

4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (CAS 614731-44-1) is available as a pre-formed hydrochloride salt from Sigma-Aldrich (AldrichCPR catalog) with a molecular weight of 245.73 g/mol . This contrasts with the free base form (CAS 63608-35-5) which requires in situ salt formation for many assay conditions. The hydrochloride salt offers improved aqueous solubility, enhanced bench stability, and eliminates the need for stoichiometric HCl addition during compound handling [1]. Several positional analogs (e.g., 3-[(4-fluorophenoxy)methyl]piperidine, CAS 142220-38-0) are primarily supplied as free bases, introducing an additional step and potential variability in biological assays.

Salt Form Stability Solubility Procurement

Priority Application Scenarios for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride Based on Verified Differentiation


CNS Drug Discovery: Lead Optimization Requiring Balanced LogP and Favorable CNS MPO Profile

The compound's calculated LogP of 2.53 and TPSA of 21.26 Ų place it within the optimal CNS drug-like space (CNS MPO score ~5.0), making it a preferred piperidine building block for CNS programs where brain penetration is critical [1]. Compared to the meta-fluoro analog (LogP 3.33, lower CNS MPO) or the benzyl analog (LogP 3.50, TPSA 12.03 Ų), 4-[(4-fluorophenoxy)methyl]piperidine offers a superior balance of lipophilicity and polar surface area, reducing the risk of efflux transporter recognition and excessive metabolic clearance in vivo [2]. Researchers targeting neurological or psychiatric indications should prioritize this compound when constructing focused libraries for serotonin, dopamine, or sigma receptor modulation.

Medicinal Chemistry: SAR Exploration of Fluorine Regiochemistry Effects on Potency and Selectivity

The 0.8 LogP difference between the para-fluoro target (LogP 2.53) and the meta-fluoro isomer 4-[(3-fluorophenoxy)methyl]piperidine (LogP 3.33) provides a well-defined pair for structure-activity relationship (SAR) studies assessing the impact of fluorine position on target binding and ADME properties [1]. The target compound serves as the lower-lipophilicity baseline in such comparisons, enabling chemists to deconvolute electronic effects (fluorine σ/π parameters) from lipophilicity-driven potency shifts. This application is particularly valuable in hit-to-lead campaigns where balancing potency against metabolic stability is paramount [2].

Organic Synthesis: Versatile Intermediate for Late-Stage Functionalization via Piperidine Nitrogen

As a secondary amine, the piperidine nitrogen of 4-[(4-fluorophenoxy)methyl]piperidine is available for a wide range of derivatization reactions—alkylation, acylation, sulfonylation, and reductive amination—enabling rapid diversification of the core scaffold [1]. The hydrochloride salt form (CAS 614731-44-1) eliminates the need for neutralization in many coupling protocols, streamlining synthetic workflows [2]. This contrasts with free base-only analogs, which require additional handling steps and may introduce variability in reaction yields. Medicinal chemists building targeted libraries for CNS or oncology applications will find this pre-activated salt form more convenient for parallel synthesis.

Sigma Receptor Ligand Research: Structural Mimicry of Known High-Affinity Scaffolds

The 4-(fluorophenoxymethyl)piperidine motif appears in several sigma-1 receptor ligands, including analogs of the potent and selective sigma-1 ligand [¹⁸F]FPS [1]. The target compound's para-fluoro substitution and methylene ether linker recapitulate key pharmacophoric elements associated with sigma-1 affinity while maintaining a LogP below 3.0, a property that may reduce nonspecific binding in tissue distribution studies. Researchers investigating sigma receptor biology for pain, neurodegeneration, or addiction should consider this compound as a starting scaffold for radioligand development or probe synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.